Positional Regiochemistry Directs Target Selectivity: C2‑Azetidinyl Engages Kinase ATP‑Binding Sites Whereas C7‑Azetidinyl Targets Bacterial Gyrase/Topoisomerase IV
The antibacterial fluoroquinolone E‑4695, a C‑7 azetidinyl‑1,8‑naphthyridine‑3‑carboxylic acid, displays MIC₉₀ values of 0.06–0.5 µg mL⁻¹ against Gram‑positive cocci and is 2‑ to 16‑fold more potent than ciprofloxacin, ofloxacin and fleroxacin [1]. In contrast, the C‑2 azetidinyl isomer 2‑(azetidin‑3‑yl)‑1,8‑naphthyridine lacks the 3‑carboxylic acid required for gyrase binding and has been claimed in patent families as a key intermediate for kinase inhibitors targeting AGC kinases (PKC, PKD, CDK9, ROCK‑I/II) [2]. This regioisomeric switch from antibacterial to kinase‑modulating pharmacophore constitutes a qualitative differentiation that governs target selection in drug discovery programmes.
| Evidence Dimension | Primary biological target class |
|---|---|
| Target Compound Data | AGC kinase family (PKC, PKD, CDK9, ROCK‑I/II) claimed in patent US20100130469A1 [2] |
| Comparator Or Baseline | E‑4695 and related C‑7 azetidinyl‑1,8‑naphthyridine‑3‑carboxylic acids: bacterial DNA gyrase / topoisomerase IV; MIC₉₀ 0.06–0.5 µg mL⁻¹ against S. aureus, Streptococcus spp., Enterococcus spp. [1] |
| Quantified Difference | Qualitative switch: DNA gyrase → AGC kinase inhibition. E‑4695 ED₅₀ 4.5 mg kg⁻¹ vs. S. aureus in mice vs. ciprofloxacin ED₅₀ 37.6 mg kg⁻¹ (8.4‑fold) [1]. |
| Conditions | In vitro MIC (CLSI broth microdilution) and in vivo murine systemic infection model [1]; patent claim scope [2]. |
Why This Matters
A drug discovery team searching for a kinase‑directed chemical probe must select the C‑2 azetidinyl isomer; the C‑7 isomer would lead to antibacterial pharmacology irrelevant to the intended target profile.
- [1] E‑4695 Study Group. E‑4695, a New C‑7 Azetidinyl Fluoronaphthyridine with Enhanced Activity Against Gram‑Positive and Anaerobic Pathogens. Antimicrobial Agents and Chemotherapy, 1995, 39, 413–418. https://doi.org/10.1128/aac.39.2.413 View Source
- [2] van Eis, M. et al. 2,6‑NAPHTHRIDINE DERIVATIVES. U.S. Patent US20100130469A1, May 27, 2010. https://patents.google.com/patent/US20100130469A1/ View Source
